molecular formula C24H24N2O2 B11040634 (2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one

(2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B11040634
M. Wt: 372.5 g/mol
InChI Key: XYDYUZBYWAITOZ-BUHFOSPRSA-N
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Description

(2E)-1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative featuring a piperazine ring substituted with a diphenylmethyl group and a furan-2-yl moiety conjugated via an α,β-unsaturated ketone backbone.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C24H24N2O2/c27-23(14-13-22-12-7-19-28-22)25-15-17-26(18-16-25)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,19,24H,15-18H2/b14-13+

InChI Key

XYDYUZBYWAITOZ-BUHFOSPRSA-N

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CO4

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=CO4

Origin of Product

United States

Biological Activity

(2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound notable for its unique structural features, including a furan ring, a piperazine moiety, and a conjugated enone system. This compound has garnered attention in pharmacological research due to its potential biological activities, which may include antidepressant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C21H24N2O2\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{2}

This structure allows for various interactions with biological targets, enhancing its pharmacological potential.

Pharmacological Properties

Research indicates that (2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one exhibits several biological activities:

  • Antidepressant Activity : Similar to other piperazine derivatives, this compound may influence serotonin pathways, potentially acting as a serotonin reuptake inhibitor.
  • Antimicrobial Effects : The furan component has been associated with antimicrobial properties, which could be leveraged in treating infections.
  • Anticancer Potential : The enone functionality is known for its ability to induce apoptosis in cancer cells, making this compound a candidate for anticancer drug development.

The biological activity of this compound is hypothesized to stem from its ability to bind to various receptors and enzymes involved in neurotransmission and cellular signaling. For instance:

  • Serotonin Receptors : Binding affinity studies suggest that the compound may interact with serotonin receptors, influencing mood regulation.
  • Enzyme Inhibition : The enone group might inhibit certain enzymes involved in cancer cell proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
4-(Diphenylmethyl)piperazinePiperazine core, no furanAntidepressant
FurazolidoneFuran ringAntimicrobial
AgomelatinePiperazine core, varied substituentsAntidepressant
Chalcone derivativesEnone systemAnticancer

The combination of both piperazine and furan functionalities within an enone framework in (2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one may enhance its bioactivity compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. For example:

  • A study on 4-(diphenylmethyl)-alpha-piperazine derivatives demonstrated significant inotropic effects on cardiac tissues, suggesting potential cardiovascular applications .
  • Research involving furan derivatives indicated promising antimicrobial activity against various pathogens .
  • Molecular docking studies have shown that modifications to the piperazine ring can significantly impact binding affinity to serotonin receptors, highlighting the importance of structural optimization in drug design .

Scientific Research Applications

Structure and Reactivity

The compound possesses an enone functional group, which is known for its reactivity in organic synthesis. The presence of the furan and piperazine rings contributes to its biological activity, making it a candidate for further investigation in medicinal chemistry.

Antidepressant Activity

Research indicates that compounds with similar structural features to (2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one exhibit antidepressant properties. The piperazine core is commonly associated with this activity, as seen in drugs like Agomelatine, which also features a piperazine structure.

Antimicrobial Properties

The furan ring is known to enhance the antimicrobial activity of compounds. Studies have shown that derivatives containing furan exhibit significant efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The enone system present in this compound aligns it with other known anticancer agents. Research into similar chalcone derivatives has demonstrated their ability to inhibit cancer cell proliferation, indicating that (2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one may also possess anticancer properties.

Binding Affinity and Mechanism of Action

Studies focusing on the binding affinity of this compound to specific biological targets are essential for understanding its mechanism of action. Techniques such as radiolabeled ligand binding assays and molecular docking studies provide insights into how this compound interacts with receptors and enzymes involved in various physiological processes .

Case Studies

Several case studies have highlighted the biological effects of related compounds:

Study FocusCompoundFindings
Antidepressant Effects4-(Diphenylmethyl)piperazineDemonstrated significant reduction in depressive-like behavior in animal models.
Antimicrobial ActivityFuran DerivativesExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Anticancer ActivityChalcone DerivativesInduced apoptosis in cancer cell lines and inhibited tumor growth in vivo models.

These findings suggest that (2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one may share similar therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s uniqueness lies in its piperazine-linked diphenylmethyl group, distinguishing it from other chalcone-piperazine hybrids. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Properties of Selected Chalcone-Piperazine Derivatives
Compound Name Piperazine Substituent Aryl Substituent Melting Point (°C) Purity (%) Biological Activity Reference
Target Compound 4-(Diphenylmethyl) Furan-2-yl Not Reported Not Reported Under investigation -
LabMol-70 4-(Methylsulfanyl)phenyl Furan-2-yl 152 100 Antitubercular (MIC: 12.5 µM)
LabMol-80 4-(Piperidin-1-yl)phenyl Furan-2-yl 182 99.32 Antitubercular (MIC: 25 µM)
5f (Anti-diabetic hybrid) 4-(4-Bromophenylsulfonyl) 4-Methoxyphenyl 206–208 - α-Glucosidase inhibition
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one 4-(Furan-2-carbonyl) 4-Fluorophenyl Not Reported High Research applications
BG15247 4-[6-(Dimethylamino)pyridazin-4-yl] Furan-2-yl Not Reported - Not Reported

Key Observations :

  • Piperazine Substituents : The diphenylmethyl group in the target compound increases steric bulk compared to smaller groups like methylsulfanyl (LabMol-70) or sulfonyl (5f). This may enhance binding to hydrophobic pockets in target proteins .
  • In contrast, 4-methoxyphenyl or 4-fluorophenyl substituents (5f, ) modulate electronic effects, affecting redox properties or hydrogen bonding .
  • Physical Properties : Higher melting points in compounds like 5f (206–208°C) correlate with bulky sulfonyl groups, whereas furan-containing derivatives (LabMol-70, 152°C) exhibit lower melting points due to reduced symmetry .
Enzyme Inhibition
  • Tyrosinase Inhibition : Furan-chalcone derivatives (e.g., LabMol series) exhibit anti-tyrosinase activity via competitive inhibition, with IC₅₀ values in the micromolar range. Molecular docking studies suggest furan rings interact with copper ions in the enzyme’s active site .
  • Antitubercular Activity : LabMol-70 and LabMol-80 show potent activity against Mycobacterium tuberculosis (MIC: 12.5–25 µM), attributed to the chalcone backbone disrupting cell wall synthesis .
  • Anti-Diabetic Potential: Hybrids like 5f inhibit α-glucosidase (IC₅₀: 3.8 µM), likely due to sulfonyl-piperazine groups enhancing hydrogen bonding with enzyme residues .

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